molecular formula C10H12N2O B2549010 4-((3-Hydroxypropyl)amino)benzonitrile CAS No. 313238-55-0

4-((3-Hydroxypropyl)amino)benzonitrile

Cat. No.: B2549010
CAS No.: 313238-55-0
M. Wt: 176.219
InChI Key: HRPASSWJHQAQCT-UHFFFAOYSA-N
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Description

4-((3-Hydroxypropyl)amino)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research into benzonitrile derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. A study by Chaouiki et al. (2018) synthesized two benzonitrile derivatives and evaluated their efficacy as inhibitors via gravimetric, potentiodynamic polarization (PDP) curves, and electrochemical impedance spectroscopy (EIS) methods, supported by Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These derivatives demonstrated excellent corrosion inhibition, with one showing superior performance. Their adsorption on the mild steel surface followed Langmuir's adsorption isotherm, suggesting a direct relationship between molecular structure and corrosion inhibition efficiency (Chaouiki et al., 2018).

Photovoltaic Applications

Jeong et al. (2011) investigated the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells (PSCs). The addition of this compound to PSCs resulted in increased power conversion efficiency, attributed to enhanced short circuit current and fill factor. This research highlights the role of benzonitrile derivatives in improving the performance of renewable energy technologies (Jeong et al., 2011).

Advanced Material Synthesis

The development of new materials often involves benzonitrile derivatives as precursors or intermediates. For instance, Sheng et al. (2014) synthesized 4-Aminophenoxy phthalonitrile (APPH) and utilized it to catalyze the curing of resorcinol-based and bisphenol-A-based phthalonitrile monomers. The resulting resins exhibited outstanding thermal stability, high modulus, and high glass transition temperature, highlighting the utility of benzonitrile derivatives in advanced material synthesis (Sheng et al., 2014).

Cancer Research

A study by Pilon et al. (2020) on a new family of Iron(II)-Cyclopentadienyl compounds, including benzonitrile derivatives, showed strong activity against colorectal and triple negative breast cancer cells. This research suggests the potential of benzonitrile derivatives in developing new cancer therapies, demonstrating significant cytotoxicity in cancer cell lines (Pilon et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-(3-hydroxypropylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPASSWJHQAQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzonitrile (12.0 g, 99.1 mmol) and 3-amino-1-propanol (59.6 g, 793 mmol) was stirred at 80° C. under an inert atmosphere for 3 hours before water (150 mL) was added. The mixture was allowed to cool to rt, and was then extracted with diethyl ether. The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo to yield 17 g (97%) of the title compound as an oil that crystallised upon standing.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzonitrile (1.0 g, 8.26 mmol) and 3-aminopropanol (4.54 g, 58.7 mmol) was refluxed under an inert atmosphere (N2) for 15 h. Water (500 mL) and diethyl ether (500 mL) were then added, and the resulting organic layer separated, dried (Na2SO4) and concentrated. The residue was purified by column chromatography (heptane:EtOAc; 1:3) to give the sub-title compound in 84% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
84%

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